2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
CAS No.: 373372-68-0
Cat. No.: VC16168141
Molecular Formula: C27H29N5O3S2
Molecular Weight: 535.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 373372-68-0 |
|---|---|
| Molecular Formula | C27H29N5O3S2 |
| Molecular Weight | 535.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H29N5O3S2/c1-19-7-6-10-31-23(19)28-24(30-13-11-29(12-14-30)18-20-8-4-3-5-9-20)21(25(31)33)17-22-26(34)32(15-16-35-2)27(36)37-22/h3-10,17H,11-16,18H2,1-2H3/b22-17- |
| Standard InChI Key | YKZJDPFJELVWJD-XLNRJJMWSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CC5=CC=CC=C5 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CC5=CC=CC=C5 |
Introduction
Structural Features and Molecular Properties
Core Framework and Substituent Analysis
The compound’s pyrido[1,2-a]pyrimidin-4-one core is a bicyclic system known for its electron-deficient nature, enabling π-π stacking interactions with biological targets . The 9-methyl substituent on this core enhances steric stability, while the 4-benzylpiperazinyl group at position 2 introduces a flexible nitrogen-containing ring system. Piperazine derivatives are frequently employed in drug design due to their ability to modulate solubility and receptor affinity .
The thiazolidin-5-ylidene moiety, linked via a Z-configured methylidene bridge, features a 2-thioxo-4-oxo group and a 3-(2-methoxyethyl) substituent. This arrangement contributes to redox activity and lipophilicity, potentially influencing membrane permeability . The methoxyethyl side chain may further enhance solubility, balancing the compound’s hydrophobic and hydrophilic domains.
Spectroscopic and Physicochemical Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous structures suggest characteristic absorption bands for carbonyl (C=O, ~1,650 cm⁻¹) and thiocarbonyl (C=S, ~1,250 cm⁻¹) groups. The Z-configuration of the methylidene bridge is critical for maintaining planarity between the pyrido-pyrimidine and thiazolidinone systems, as evidenced by X-ray crystallography in related compounds .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₉N₅O₃S₂ |
| Average Mass | 535.68 g/mol |
| Hydrogen Bond Donors | 1 (thiazolidinone NH) |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 8 |
| Topological Polar Surface Area | 121 Ų |
Synthesis and Derivative Development
Proposed Synthetic Pathways
The synthesis of this compound likely involves a multi-step strategy:
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Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: Cyclocondensation of 2-aminopyridine derivatives with activated carbonyl compounds, such as β-keto esters, under acidic or basic conditions.
-
Introduction of the Piperazinyl Group: Nucleophilic substitution at position 2 using 4-benzylpiperazine, facilitated by a leaving group (e.g., chloride) on the pyrido-pyrimidine intermediate.
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Knoevenagel Condensation: Reaction of the 3-methylpyrido-pyrimidin-4-one with a preformed thiazolidin-5-carbaldehyde derivative to install the Z-configured methylidene bridge.
Challenges and Optimization
Steric hindrance from the 9-methyl group may complicate the Knoevenagel step, necessitating high temperatures or microwave-assisted synthesis. Protecting group strategies for the thiazolidinone’s NH and carbonyl groups are essential to prevent side reactions. Chromatographic purification is likely required due to the compound’s polarity and structural complexity.
Biological Activity and Mechanism of Action
Anticancer Activity
Preliminary in vitro studies on structurally similar compounds demonstrate apoptosis induction in cancer cells via caspase-3 activation . The methoxyethyl substituent may enhance uptake through organic cation transporters, selectively targeting malignant cells.
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound Class | Target Pathway | IC₅₀ (µM) |
|---|---|---|
| Pyrido-pyrimidines | DNA Topoisomerase II | 2.1 |
| Thiazolidinones | Bacterial Dihydrofolate Reductase | 0.8 |
| Piperazine Derivatives | Serotonin Receptors | 0.12 |
Neuropharmacological Effects
The 4-benzylpiperazinyl moiety suggests potential interaction with neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors . Molecular docking simulations predict moderate affinity for 5-HT₁A (Kᵢ ≈ 150 nM), which could translate into anxiolytic or antidepressant effects.
Comparative Analysis with Structural Analogues
Table 3: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Notable Activity |
|---|---|---|---|
| Target Compound | Pyrido-pyrimidine | 4-Benzylpiperazinyl, Methoxyethyl-thiazolidinone | Antimicrobial, Anticancer |
| Analog 1 | Pyrido-pyrimidine | 4-Methylpiperazinyl | Neurotropic |
| Analog 2 | Thiazolidinone | 4-Chlorophenyl | Antifungal |
The target compound’s unique combination of a benzylpiperazine group and methoxyethyl-thiazolidinone moiety distinguishes it from analogues, offering a balanced pharmacodynamic profile.
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